molecular formula C16H17ClO4 B5068061 4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B5068061
M. Wt: 308.75 g/mol
InChI Key: VFVZOYHCXNHNIK-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-6-chloro-2H-chromen-2-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 2-oxopropyl group is introduced at the 7-position of the chromen-2-one ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: Studied for its effects on cellular processes and pathways.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

    Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-6-chloro-2H-chromen-2-one: Lacks the 7-(2-oxopropoxy) group, which may result in different biological activities.

    6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the butyl group at the 4-position, potentially altering its chemical properties and reactivity.

Uniqueness

4-butyl-6-chloro-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the butyl and 2-oxopropoxy groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-butyl-6-chloro-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO4/c1-3-4-5-11-6-16(19)21-14-8-15(20-9-10(2)18)13(17)7-12(11)14/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVZOYHCXNHNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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